Structural Uniqueness: 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl in Indole-Isoxazole Hybrids
The 3,4-dimethoxyphenyl substituent introduces an additional hydrogen-bond acceptor and altered electron density compared to the 4-methoxyphenyl analog commonly found in disclosed indole-isoxazole patent compounds [1]. In a series of indole-3-isoxazole-5-carboxamide derivatives, replacing a 3,4-dimethoxybenzyl group with a 4-methoxybenzyl group resulted in IC50 value shifts of 2- to 5-fold against Huh7 liver cancer cells [2]. While the target compound features a different connectivity (isoxazol-3-yl amine rather than isoxazole-5-carboxamide), the dependency of biological activity on methoxy substitution pattern is a class-wide phenomenon.
| Evidence Dimension | Methoxy substitution pattern effect on cytotoxicity |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substitution (exact IC50 not publicly reported for this specific scaffold) |
| Comparator Or Baseline | 4-methoxybenzyl analog: IC50 approximately 2- to 5-fold higher (less potent) in Huh7 cells [2] |
| Quantified Difference | 2- to 5-fold potency difference attributed to methoxy pattern in related scaffold |
| Conditions | Huh7 hepatocellular carcinoma cell line, SRB assay, 48 h exposure [2] |
Why This Matters
Even small changes in the phenyl substitution pattern can translate to a several-fold difference in cell-based potency, so procurement of the exact 3,4-dimethoxy compound is essential for SAR continuity.
- [1] US Patent US4453001A. Isoxazolyl indolamines as intermediates. 1984. View Source
- [2] Hawash, M., Kahraman, D. C., et al. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15, 66 (2021). View Source
